6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine
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Overview
Description
6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a 1-methylpyrrolidin-2-yl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The starting materials are passed through a column packed with a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the chlorine and pyrrolidinyl groups, making it less versatile in certain applications.
3-(1-Methyl-2-pyrrolidinyl)pyridine: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
6-Chloro-3-(1-methylpyrrolidin-2-yl)pyridine: Similar but lacks the methyl group at the 2nd position, influencing its chemical properties
Uniqueness
6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of both the chlorine atom and the 1-methylpyrrolidin-2-yl group, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15ClN2 |
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Molecular Weight |
210.70 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c1-8-9(5-6-11(12)13-8)10-4-3-7-14(10)2/h5-6,10H,3-4,7H2,1-2H3 |
InChI Key |
PDSCVGKSNGOIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCN2C |
Origin of Product |
United States |
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